Zidovudinmonophosphat

Übersicht

Beschreibung

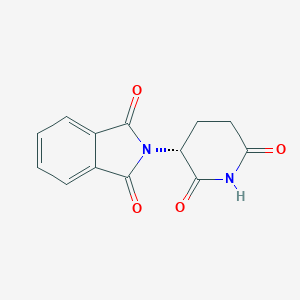

Zidovudine monophosphate is a nucleoside analog reverse transcriptase inhibitor (NRTI) used primarily in the treatment of human immunodeficiency virus (HIV) infections. It is a phosphorylated derivative of zidovudine, which was the first antiretroviral medication approved for the treatment of HIV/AIDS. Zidovudine monophosphate is known for its ability to inhibit the replication of HIV by interfering with the viral reverse transcriptase enzyme .

Wissenschaftliche Forschungsanwendungen

Zidovudine monophosphate has several scientific research applications:

Chemistry: Used as a model compound in the study of nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its role in inhibiting viral replication and its effects on cellular processes.

Medicine: Widely used in the development of antiretroviral therapies for HIV/AIDS. It is also studied for its potential use in combination therapies to overcome drug resistance.

Wirkmechanismus

The mechanism of action of zidovudine monophosphate involves its conversion to the active triphosphate form within the host cell. Zidovudine triphosphate competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thereby inhibiting viral replication .

Similar Compounds:

- Lamivudine Monophosphate

- Stavudine Monophosphate

- Didanosine Monophosphate

Comparison:

- Zidovudine Monophosphate vs. Lamivudine Monophosphate: Both are NRTIs, but zidovudine monophosphate has a higher affinity for the reverse transcriptase enzyme and is more effective in preventing mother-to-child transmission of HIV.

- Zidovudine Monophosphate vs. Stavudine Monophosphate: Zidovudine monophosphate is less toxic to the mitochondria compared to stavudine monophosphate, making it a safer option for long-term therapy.

- Zidovudine Monophosphate vs. Didanosine Monophosphate: Zidovudine monophosphate has a different resistance profile and is often used in combination with didanosine monophosphate to enhance therapeutic efficacy .

Safety and Hazards

Zidovudine can cause serious, life-threatening side effects. These include severe skin rash and allergic reactions, a buildup of lactic acid in the blood (lactic acidosis), liver problems, muscle disease (myopathy), and blood disorders, such as a very low number of red blood cells (severe anemia) or lower than normal number of white blood cells (neutropenia) .

Zukünftige Richtungen

Zidovudine is a potent in vitro inhibitor of human immunodeficiency virus (HIV) with varying efficacy against other retroviruses . With the exception of Epstein-Barr virus, all non-retroviruses tested so far have been insensitive to inhibition by zidovudine . In vivo, efficacy of zidovudine was demonstrated against Rauscher murine leukemia virus and feline leukemia virus . These results suggest that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .

Biochemische Analyse

Biochemical Properties

Zidovudine monophosphate plays a crucial role in biochemical reactions related to the inhibition of HIV-1 replication. It is formed through the phosphorylation of zidovudine by cellular kinases. Zidovudine monophosphate interacts with several enzymes and proteins, including thymidine kinase, which catalyzes its formation from zidovudine. Additionally, zidovudine monophosphate is further phosphorylated to zidovudine diphosphate and zidovudine triphosphate by thymidylate kinase and nucleoside diphosphate kinase, respectively. Zidovudine triphosphate is the active form that competes with the natural substrate, deoxythymidine triphosphate, for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

Zidovudine monophosphate affects various types of cells and cellular processes. In HIV-1-infected cells, zidovudine monophosphate and its phosphorylated derivatives inhibit the reverse transcription of viral RNA into DNA, thereby preventing the integration of viral DNA into the host genome. This inhibition disrupts viral replication and reduces viral load. Zidovudine monophosphate also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of viral DNA and inducing cellular stress responses .

Molecular Mechanism

The molecular mechanism of action of zidovudine monophosphate involves its conversion to zidovudine triphosphate, which acts as a competitive inhibitor of the viral reverse transcriptase enzyme. Zidovudine triphosphate binds to the active site of reverse transcriptase, preventing the incorporation of deoxythymidine triphosphate into the growing viral DNA chain. This results in chain termination and inhibition of viral replication. Additionally, zidovudine monophosphate and its derivatives may interact with other cellular enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zidovudine monophosphate change over time due to its stability, degradation, and long-term impact on cellular function. Zidovudine monophosphate is relatively stable under physiological conditions, but it can be degraded by cellular phosphatases. Long-term exposure to zidovudine monophosphate and its derivatives may lead to the development of resistance in HIV-1-infected cells, as well as potential toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of zidovudine monophosphate vary with different dosages in animal models. At therapeutic doses, zidovudine monophosphate effectively inhibits viral replication and reduces viral load. At higher doses, zidovudine monophosphate and its derivatives may cause toxic effects, including mitochondrial dysfunction, myopathy, and hematological abnormalities. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to balance efficacy and safety .

Metabolic Pathways

Zidovudine monophosphate is involved in several metabolic pathways, including its phosphorylation to zidovudine diphosphate and zidovudine triphosphate. These phosphorylated derivatives are essential for the inhibition of viral replication. Zidovudine monophosphate interacts with enzymes such as thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, which regulate its formation and further phosphorylation. Additionally, zidovudine monophosphate may affect metabolic flux and metabolite levels by competing with natural substrates for enzyme binding .

Transport and Distribution

Zidovudine monophosphate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated by cellular kinases. Zidovudine monophosphate can also interact with binding proteins that facilitate its transport and localization within specific cellular compartments. The distribution of zidovudine monophosphate within cells and tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of zidovudine monophosphate is critical for its activity and function. Zidovudine monophosphate is primarily localized in the cytoplasm, where it undergoes further phosphorylation to zidovudine diphosphate and zidovudine triphosphate. These phosphorylated derivatives may also be transported into the nucleus, where they exert their antiviral effects by inhibiting viral reverse transcription. The subcellular localization of zidovudine monophosphate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of zidovudine monophosphate typically involves the phosphorylation of zidovudine. One common method includes the use of thymidine as a starting material, which undergoes a series of reactions to introduce the azido group and subsequently the phosphate group. The process involves:

- The mesylate is then reacted with lithium azide in dimethylformamide to introduce the azido group.

- The final step involves the phosphorylation of the azido intermediate using phosphorylating agents such as phosphorus oxychloride in the presence of a base .

Thymidine: is treated with thionyl chloride in N-methylpyrrolidone at low temperatures (5-10°C) to form a mesylate intermediate.

Industrial Production Methods: Industrial production of zidovudine monophosphate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Zidovudine monophosphate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to diphosphate and triphosphate derivatives by cellular kinases.

Hydrolysis: Breakdown of the phosphate ester bond under acidic or enzymatic conditions.

Oxidation and Reduction: Potential redox reactions involving the azido group.

Common Reagents and Conditions:

Phosphorylation: Thymidylate kinase and nucleoside diphosphate kinase are common enzymes involved in the phosphorylation process.

Hydrolysis: Acidic or enzymatic conditions facilitate the hydrolysis of the phosphate ester bond.

Major Products:

Zidovudine Diphosphate: Formed by the action of thymidylate kinase.

Zidovudine Triphosphate: Formed by the action of nucleoside diphosphate kinase.

Eigenschaften

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFWQOKDSPDILA-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183855 | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29706-85-2 | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIDOVUDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)